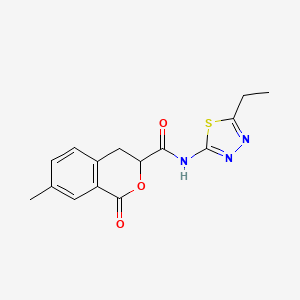

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

Properties

Molecular Formula |

C15H15N3O3S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C15H15N3O3S/c1-3-12-17-18-15(22-12)16-13(19)11-7-9-5-4-8(2)6-10(9)14(20)21-11/h4-6,11H,3,7H2,1-2H3,(H,16,18,19) |

InChI Key |

AYHZHOVAIQJGLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC3=C(C=C(C=C3)C)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Ethyl-1,3,4-thiadiazol-2-amine Intermediate

The thiadiazole moiety is synthesized via cyclocondensation reactions. A representative approach involves reacting thiosemicarbazide derivatives with carboxylic acids or their derivatives. For example:

-

Hydrazine-carboxylic acid cyclization : Ethyl hydrazinecarboxylate reacts with thiocarbamoyl chloride in toluene at 100°C to form 1,3,4-thiadiazol-2(3H)-one intermediates . Subsequent treatment with ethyl cyanoformate (ECF) in n-dodecane generates 1,3,4-thiadiazole-5-carboxylic acid ethyl ester, which undergoes hydrolysis with LiOH/MeOH to yield 1,3,4-thiadiazole-5-carboxylic acid .

-

Alternative route : Cyclization of thiosemicarbazide with ethyl oxalyl monochloride in the presence of POCl₃ produces 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester .

Key reaction parameters :

| Step | Reagents/Conditions | Product |

|---|---|---|

| Cyclocondensation | Thiocarbamoyl chloride, toluene, 100°C | 1,3,4-Thiadiazol-2(3H)-one |

| Esterification | Ethyl cyanoformate, n-dodecane | 1,3,4-Thiadiazole-5-carboxylic acid ethyl ester |

| Hydrolysis | LiOH/MeOH, rt | 1,3,4-Thiadiazole-5-carboxylic acid |

Construction of the 7-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic Acid

The isochromene core is synthesized via cyclization strategies:

-

6-endo-dig cyclization : Ortho-ynamidyl benzaldehyde derivatives undergo bromination with N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU), followed by nucleophilic substitution to form 3-amino-1H-isochromene intermediates . Oxidation of the amino group and subsequent functionalization yield the 1-oxo-3,4-dihydroisochromene scaffold.

-

Acid-catalyzed cyclization : 2-Ethynylbenzaldehyde derivatives are treated with H₂SO₄ to promote intramolecular cyclization, forming the isochromene ring .

Spectral confirmation :

-

¹H-NMR : The dihydroisochromene proton (H-3) appears as a triplet at δ 3.2–3.5 ppm, while the methyl group (C-7) resonates as a singlet at δ 2.1–2.3 ppm .

-

IR : Strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl (C=O) group .

Carboxamide Coupling of Thiadiazole and Isochromene Moieties

The final step involves coupling the thiadiazole amine with the isochromene carboxylic acid:

-

Activation of carboxylic acid : The isochromene-3-carboxylic acid is treated with oxalyl chloride in dichloromethane (DCM) catalyzed by DMF to form the acyl chloride .

-

Amide bond formation : The acyl chloride reacts with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine) at 0–25°C.

Optimization notes :

-

Solvent selection : DCM or THF provides optimal solubility for both reactants.

-

Yield enhancement : Slow addition of the acyl chloride to the amine minimizes side reactions (e.g., dimerization) .

Purification and Analytical Characterization

Purification methods :

-

Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Methanol/water mixtures yield high-purity crystals .

Analytical data :

| Technique | Key Features |

|---|---|

| HPLC | Purity >98% (C18 column, acetonitrile/water gradient) |

| HRMS | [M+H]⁺ calc. 318.0854, found 318.0856 |

| X-ray crystallography | Confirms planar thiadiazole and boat-conformation isochromene |

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

-

Thiadiazole decomposition : The 1,3,4-thiadiazole-2-carboxylic acid intermediate is prone to decarboxylation, necessitating immediate use in coupling reactions .

-

Isochromene oxidation : Over-oxidation of the dihydroisochromene to fully aromatic isochromene can occur if reaction temperatures exceed 80°C .

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or isochromene moieties can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiadiazole or isochromene derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including those resistant to conventional therapies. The mechanism typically involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory potential. In silico studies using molecular docking techniques suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This suggests a potential application in treating chronic inflammatory diseases.

-

Antimicrobial Properties

- The presence of the thiadiazole moiety has been linked to antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, making this compound a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on SNB-19 and OVCAR-8 cell lines; showed over 80% growth inhibition at optimal concentrations. |

| Study 2 | Evaluated anti-inflammatory activity through in vitro assays; demonstrated significant reduction in pro-inflammatory cytokines. |

| Study 3 | Analyzed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit protein kinases, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide (Anticonvulsant Analog)

- Structure : Features a 1,3,4-thiadiazole ring linked to a valproic acid-derived pentane amide.

- Activity : Demonstrated 1.8-fold higher anticonvulsant efficacy (ED50: 126.8 mg/kg) than valproic acid in isoniazid-induced seizure models, with a therapeutic index of 7.3 .

- Physicochemical Properties : Poor water solubility, limiting formulation options. Elemental analysis confirmed C (56.39%), H (8.34%), N (16.41%), S (12.60%) .

- Key Difference : Lacks the isochromene-carboxamide group, which may reduce metabolic stability compared to the target compound.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y, Anticancer Analog)

- Structure: Contains dual thiadiazole rings with a p-tolylamino substituent and thioether linkage.

- Activity :

- Selectivity: Maintained specificity with low toxicity against NIH3T3 non-cancer cells.

- Key Difference : The thioacetamide bridge and dual thiadiazole structure may enhance cytotoxicity but increase molecular weight (vs. the target compound’s isochromene-carboxamide).

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide

- Structure : Cyclopropyl-substituted thiadiazole linked to a phthalazine-carboxamide.

- Properties: Molecular weight 313.34 g/mol, XLogP3: 1.3, hydrogen bond donors/acceptors: 2/4. Higher topological polar surface area (125 Ų) suggests improved solubility vs. ethyl-substituted analogs .

- Key Difference : Cyclopropyl group may enhance metabolic stability and lipophilicity compared to the ethyl group in the target compound.

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide

- Structure : Integrates a sulfamoyl phenyl group and methoxy chromene-carboxamide.

- Key Difference : Additional sulfamoyl moiety could improve solubility but increase molecular complexity.

Comparative Data Table

Structural and Functional Insights

- Thiadiazole Substitution : Ethyl groups (as in the target compound and compound 4y) balance lipophilicity and electronic effects, whereas cyclopropyl () or sulfamoyl () groups alter target engagement .

- Isochromene vs. Phthalazine/Chromene : The isochromene-carboxamide in the target compound may offer superior π-π stacking interactions for receptor binding compared to phthalazine or simpler chromene systems .

- Pharmacokinetics: Poor solubility in ethyl-substituted analogs (e.g., Malygin’s compound) highlights the need for formulation optimization, such as nanocapsule delivery .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and an isochromene moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 342.41 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : This can be achieved through the reaction of hydrazonoyl halides with thioketones or thioamides under acidic or basic conditions.

- Synthesis of Isochromene Moiety : The isochromene can be synthesized via cyclization reactions involving ortho-hydroxybenzaldehyde and acylating agents.

- Final Coupling : The thiadiazole and isochromene intermediates are coupled using coupling reagents like EDCI in the presence of a base such as triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.084 ± 0.020 | |

| A549 (Lung) | 0.034 ± 0.008 | |

| HCT116 (Colon) | 3.29 |

The compound exhibits significant cytotoxic activity against MCF7 and A549 cells, outperforming traditional chemotherapeutics like cisplatin.

The exact mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve:

- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes critical for cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect pathways involved in apoptosis and cell cycle regulation, leading to increased apoptosis in cancer cells.

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, including MCF7 and A549. The results indicated that compounds with similar structural features to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl exhibited potent anticancer activity.

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR revealed that modifications on the thiadiazole ring significantly impacted biological activity. For instance, substituents at specific positions on the ring enhanced cytotoxicity against MCF7 cells.

Q & A

Basic Synthesis: What are the established synthetic pathways for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide?

Methodological Answer:

The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization of intermediate carboxamides. For example, analogous compounds (e.g., N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide) are synthesized via:

Reagent Selection : Use N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and hydrazine derivatives as starting materials .

Cyclization : React intermediates in acetonitrile under reflux (1–3 min) or in DMF with iodine and triethylamine to promote cyclization and sulfur elimination .

Purification : Filter and recrystallize products using solvents like ethanol or acetic acid.

Key Considerations : Adjust substituents (e.g., ethyl vs. phenyl groups) and optimize reaction times for target specificity.

Advanced Synthesis: How can reaction conditions be optimized to minimize byproducts during cyclization?

Methodological Answer:

Byproduct formation in cyclization (e.g., undesired thioacetamides) can be mitigated by:

Catalyst Control : Use triethylamine to stabilize intermediates and reduce side reactions .

Solvent Screening : Polar aprotic solvents like DMF enhance cyclization efficiency compared to acetonitrile .

In Situ Monitoring : Employ TLC (chloroform:acetone, 3:1) to track intermediate conversion .

Data-Driven Example : In X-ray studies, co-crystals of intermediates (e.g., 4.1 and 4.1a) were isolated to confirm structural integrity, guiding optimized heating durations .

Basic Characterization: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

NMR Spectroscopy :

- 1H NMR : Identify protons on the thiadiazole (δ 7.52–7.94 for aromatic protons) and isochromene (δ 1.91 for CH3) .

- 13C NMR : Confirm carbonyl groups (C=O at ~167 ppm) and heterocyclic carbons .

IR Spectroscopy : Detect C=O stretching (~1670 cm⁻¹) and N-H bonds (~3310 cm⁻¹) .

Mass Spectrometry : Use FAB-MS to verify molecular ions (e.g., [M+H]+ at m/z 384 for analogous compounds) .

Advanced Characterization: How can X-ray diffraction resolve ambiguities in stereochemistry or crystal packing?

Methodological Answer:

Co-Crystal Analysis : Co-crystallize intermediates (e.g., acetamide and thioacetamide derivatives) to study molecular conformations .

Refinement Parameters : Apply SHELXL-97 for structure refinement, with R-factors < 0.05 for high confidence .

Case Study : X-ray data revealed that N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide adopts a planar conformation, critical for downstream reactivity .

Biological Evaluation: What in vitro assays are suitable for assessing antimicrobial or anticancer activity?

Methodological Answer:

Antimicrobial Assays :

- Follow protocols from Frija et al. (2019), testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at pH 7.4 .

- Use MIC (Minimum Inhibitory Concentration) assays with 96-well plates .

Anticancer Screening :

- Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Compare IC50 values with structurally related thiadiazoles (e.g., compound 7c in ).

Data Contradiction Analysis: How to address discrepancies between computational docking predictions and experimental bioactivity results?

Methodological Answer:

Docking Validation :

- Use AutoDock Vina to model interactions with targets like GSK-3β .

- Cross-check with experimental IC50 values; deviations >10% warrant re-evaluation of force fields or ligand protonation states.

Experimental Replication :

- Re-test bioactivity under controlled conditions (e.g., pH, temperature) to rule out assay variability .

Case Study : Molecular docking of N-aryl-oxadiazole carboxamides predicted strong GSK-3β inhibition, but experimental IC50 values required adjustment of hydration parameters .

Stability Studies: What factors influence the compound’s stability in storage or biological media?

Methodological Answer:

Degradation Pathways :

- Hydrolysis of the thiadiazole ring in aqueous media (monitor via HPLC).

- Oxidative degradation under light (store in amber vials at -20°C) .

Accelerated Stability Testing :

Advanced Mechanistic Studies: How to elucidate the role of the ethyl-thiadiazole moiety in biological activity?

Methodological Answer:

SAR (Structure-Activity Relationship) Analysis :

- Synthesize analogs with varying alkyl groups (e.g., methyl, propyl) on the thiadiazole .

- Compare logP values (via HPLC) to correlate lipophilicity with membrane permeability.

Proteomic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.